molecular formula C28H20N2O2 B14449614 2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole CAS No. 73935-70-3

2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole

Cat. No.: B14449614
CAS No.: 73935-70-3
M. Wt: 416.5 g/mol
InChI Key: LVLNASOKHJXADZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom The compound is notable for its complex structure, which includes a nitrophenyl group and three phenyl groups attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole typically involves multi-step organic reactions. One common method is the condensation reaction between 4-nitrobenzaldehyde and acetophenone derivatives in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitrophenyl group attached to a phenol ring.

    Triphenylamine: Contains three phenyl groups attached to an amine nitrogen.

    Pyrrole: The parent compound with a five-membered ring structure.

Uniqueness

2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole is unique due to its combination of a nitrophenyl group and three phenyl groups attached to a pyrrole ring. This structure imparts specific electronic and steric properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential for innovation.

Properties

73935-70-3

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-3,4,5-triphenyl-1H-pyrrole

InChI

InChI=1S/C28H20N2O2/c31-30(32)24-18-16-23(17-19-24)28-26(21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)27(29-28)22-14-8-3-9-15-22/h1-19,29H

InChI Key

LVLNASOKHJXADZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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